N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-12(2,3)11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGGOGMPLYQSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=C2N1C=CN=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide typically involves the following steps:
Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of a suitable precursor, such as a pyrazine derivative, with a triazole moiety. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the triazolo-pyrazine core using a methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.
Attachment of the Pivalamide Group: The final step involves the acylation of the triazolo-pyrazine core with pivaloyl chloride in the presence of a base, such as triethylamine, to form the desired pivalamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; solvents such as DMF or dichloromethane; catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent, showing activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in studies to understand the structure-activity relationship of triazolo-pyrazine derivatives and their interactions with biological targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The triazolo-pyrazine core can bind to these targets, inhibiting their function and leading to antibacterial effects. The exact pathways and molecular interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Structural Features:
- Substituents: 8-Methoxy group: Enhances solubility and modulates electronic properties.
Structural Analogs of [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives
Key Observations:
- 8-Substituent Impact : Methoxy (OCH₃) groups improve lipophilicity and stability compared to hydroxy (OH) analogs, which may enhance bioavailability .
- Amide vs. Carboxamide : Pivalamide derivatives exhibit superior metabolic resistance over benzothiadiazole-carboxamide analogs due to steric shielding .
- Biological Activity: 8-Amino derivatives show potent adenosine receptor binding, while pivalamide analogs prioritize stability over direct receptor interaction .
Functional Comparison with Non-Triazolo Heterocycles
Highlights:
- Synthetic Accessibility : Triazolo[4,3-a]pyrazines are more straightforward to functionalize than pyrrolo-thiazolo-pyrimidines, which require multi-step heterocyclization .
- Pharmacokinetics : Pivalamide derivatives outperform pyrazolo[3,4-d]pyrimidines in metabolic stability due to reduced CYP450 susceptibility .
Pivalamide-Containing Analogs
Insights:
- Positioning : Pivalamide at the 3-position is conserved across analogs to maximize steric protection of the amide bond.
- Diverse Applications: Pyridine-based pivalamides are used in diagnostics, while triazolopyrazine derivatives focus on therapeutics .
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide is a synthetic compound classified within the triazolo-pyrazine derivatives. This compound has garnered interest due to its diverse biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
Overview of Structure and Properties
- Chemical Formula: CHNO
- Molecular Weight: 252.29 g/mol
- CAS Number: 2034368-11-9
The structure features a fused triazolo-pyrazine core with a methoxy group and a pivalamide moiety. The unique arrangement of these functional groups contributes to its biological activity.
Target Pathways
This compound primarily targets bacterial cells. It has demonstrated significant inhibitory effects against:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
Mode of Action
The compound exhibits its antibacterial activity through the inhibition of bacterial cell wall synthesis and disruption of cellular functions. This action is mediated by binding to specific bacterial enzymes involved in these processes.
Antibacterial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound. The results indicate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity against both strains tested .
Synthesis and Characterization
The synthesis of this compound typically involves several critical steps:
-
Formation of the Triazolo-Pyrazine Core:
- Cyclization of a suitable pyrazine derivative with a triazole moiety.
- Reaction conditions often include sodium hydride as a base in dimethylformamide (DMF) at elevated temperatures.
-
Methoxy Group Introduction:
- Methylation using methyl iodide in the presence of potassium carbonate.
-
Pivalamide Formation:
- Reaction with pivalic acid derivatives to form the final product.
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study published in Chem Biol Lett evaluated various triazolo-pyrazine derivatives for their antimicrobial properties. This compound was compared with standard antibiotics and showed promising results against resistant bacterial strains .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR indicated that modifications to the methoxy group significantly influenced antibacterial potency. Compounds with electron-donating groups at specific positions on the pyrazine ring exhibited enhanced activity .
Q & A
Q. What computational tools are most effective for predicting off-target interactions or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
